![molecular formula C16H23NO2 B6616697 1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine CAS No. 745066-63-1](/img/structure/B6616697.png)
1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine
Overview
Description
1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine, also known as Acetyl-4-Phenylpiperidine or Ac-4-PP, is an organic compound belonging to the piperidine family. It is an important intermediate used in the synthesis of various drugs, and has been studied for its potential applications in scientific research.
Mechanism of Action
Ac-4-PP is believed to act on the central nervous system by binding to opioid receptors. This binding activates the release of neurotransmitters, such as dopamine and serotonin, which can produce analgesic, sedative, and euphoric effects.
Biochemical and Physiological Effects
The effects of Ac-4-PP on the body depend on the dose. At low doses, it can produce analgesic, sedative, and euphoric effects. At higher doses, it can cause respiratory depression, nausea, and vomiting. It can also cause physical dependence and addiction if used in excess.
Advantages and Limitations for Lab Experiments
The use of Ac-4-PP in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used to study the effects of certain drugs on the body. However, it is important to note that Ac-4-PP can be toxic and can cause physical dependence and addiction if used in excess.
Future Directions
There are several potential future directions for the study of Ac-4-PP. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new and improved synthesis methods. Additionally, further research into its potential applications in scientific research, such as its use as a tool to study the structure and function of proteins, could be beneficial. Finally, further research into its potential therapeutic applications, such as its use in the treatment of pain and addiction, could also be beneficial.
Scientific Research Applications
Ac-4-PP has been studied for its potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of certain drugs on the body. It has also been used in the synthesis of drugs, such as opioids, and as a reagent in organic synthesis.
properties
IUPAC Name |
1-[4-(3-phenylpropoxy)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-14(18)17-11-9-16(10-12-17)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDOECKLYOJYFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254028 | |
Record name | 1-[4-(3-Phenylpropoxy)-1-piperidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine | |
CAS RN |
745066-63-1 | |
Record name | 1-[4-(3-Phenylpropoxy)-1-piperidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745066-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(3-Phenylpropoxy)-1-piperidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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